Carprofen Ethyl Ester

Vue d'ensemble

Description

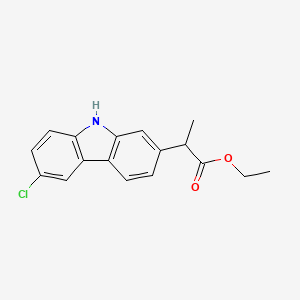

Carprofen Ethyl Ester is a chemical compound with the molecular formula C17H16ClNO2. It is known for its applications in various fields, including pharmaceuticals and organic electronics. The compound is characterized by the presence of a carbazole ring, which is a tricyclic aromatic system, and an ethyl ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carprofen Ethyl Ester can be synthesized through several methods. One common method involves the reaction of 6-chloro-9H-carbazole with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Carprofen Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group in the carbazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbazole derivatives.

Applications De Recherche Scientifique

Introduction to Carprofen Ethyl Ester

This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) carprofen, primarily utilized in veterinary medicine. It retains the core structure of carprofen, characterized by its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential applications in various therapeutic contexts, particularly in pain management and inflammation control.

Applications in Veterinary Medicine

This compound is primarily used for:

- Pain Relief : Effective in managing postoperative pain in animals, particularly after orthopedic procedures.

- Anti-inflammatory Treatment : Reducing inflammation associated with various conditions.

Case Study: Transcutaneous Administration

A study investigated the pharmacokinetics of carprofen administered transcutaneously using a novel device (Vetdrop®) in sheep. The results indicated that:

- Plasma concentrations of carprofen were significantly lower than those achieved via intravenous administration, reducing potential side effects.

- The compound accumulated in plasma and synovial fluid over time, suggesting effective delivery and sustained analgesic effects .

Pharmacokinetic Insights

In a pharmacokinetic study involving mice, it was found that higher doses of carprofen (10 or 20 mg/kg) resulted in plasma levels above therapeutic thresholds for extended periods, indicating potential for improved analgesia post-surgery. However, standard doses (5 mg/kg) were insufficient for effective pain management .

Broader Biological Activities

Beyond its primary applications in pain relief and inflammation control, this compound has shown potential in other areas:

- Antimicrobial Activity : Research into new carbazole derivatives based on carprofen has demonstrated antimicrobial properties against various pathogens .

- Influence on Inflammatory Pathways : Studies suggest that it may also play a role in the biosynthesis of resolvins, mediators involved in resolving inflammation, indicating a broader therapeutic potential beyond traditional NSAID action.

Comparative Analysis with Other Compounds

The following table summarizes the properties and applications of this compound compared to other related NSAIDs:

| Compound | Primary Use | Mechanism of Action | Notable Findings |

|---|---|---|---|

| Carprofen | Pain relief (veterinary) | COX inhibition | Effective analgesic; widely used in animals |

| This compound | Pain relief & inflammation | COX inhibition & resolvin biosynthesis | Enhanced delivery methods improve efficacy |

| Aspirin | Pain relief & anti-inflammatory | COX inhibition | Commonly used; risk of gastrointestinal bleeding |

| Meloxicam | Pain relief (veterinary) | COX inhibition | Longer half-life; used in chronic pain management |

Mécanisme D'action

The mechanism of action of ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate involves its interaction with specific molecular targets. In the context of its biological activity, the compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Carprofen Ethyl Ester can be compared with other similar compounds, such as:

Carprofen: A non-steroidal anti-inflammatory drug with a similar carbazole structure.

Ethyl 2-(9H-carbazol-2-yl)propanoate: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.

N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with both carbazole and indole moieties, showing different pharmacological properties.

The uniqueness of ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.

Activité Biologique

Carprofen Ethyl Ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) carprofen, has garnered attention for its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article delves into the compound's mechanisms of action, pharmacokinetics, and various biological effects supported by diverse research findings.

Target Enzymes

this compound primarily acts by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. The compound also inhibits fatty acid amide hydrolase (FAAH), further contributing to its anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in pro-inflammatory prostaglandins. This mechanism is essential for alleviating pain and inflammation associated with various conditions. This compound has shown significant potency in inhibiting COX-2 (IC50 = 4 μM) compared to COX-1 (IC50 = 22 μM) and FAAH (IC50 = 79 μM), indicating its selective action towards inflammatory pathways .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, achieving over 90% bioavailability. Its half-life is approximately 8.52 hours following a single subcutaneous injection of 20 mg/kg, allowing for sustained therapeutic effects. The compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, which facilitates its elimination from the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. In vitro studies have demonstrated its ability to reduce apoptosis in certain cell lines and modulate inflammatory responses through its interaction with COX and FAAH enzymes .

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies with dosage. Lower doses effectively inhibit COX and FAAH enzymes, providing significant anti-inflammatory benefits without severe side effects typically associated with higher doses . For instance, in canine models, administration at 2.2 mg/kg resulted in decreased levels of PGE2, a marker of inflammation .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in clinical settings:

- Multi-target Inhibition : A study identified carprofen as a promising multi-target FAAH/COX inhibitor, suggesting that derivatives like this compound may enhance analgesic efficacy while minimizing side effects .

- Anti-inflammatory Activity : In a controlled trial involving dogs with musculoskeletal disorders, this compound significantly reduced pain and inflammation markers compared to baseline measurements .

- Antimicrobial Potential : Recent investigations have also reported that carprofen derivatives exhibit antibacterial activity against various pathogens, expanding the therapeutic applications beyond traditional NSAID use .

Summary Table of Biological Activities

| Activity | Mechanism | IC50 Values (μM) |

|---|---|---|

| COX-1 Inhibition | Inhibition of prostaglandin synthesis | 22 |

| COX-2 Inhibition | Selective inhibition leading to reduced inflammation | 4 |

| FAAH Inhibition | Decreased degradation of endocannabinoids | 79 |

| Anti-apoptotic Effects | Reduction in cell death in specific cell lines | N/A |

| Antimicrobial Activity | Inhibition of bacterial growth | N/A |

Propriétés

IUPAC Name |

ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-3-21-17(20)10(2)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNXGCFGFSARFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52262-89-2 | |

| Record name | Ethyl-2-(6-chloro-9H-carbazol-2-yl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052262892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL-2-(6-CHLORO-9H-CARBAZOL-2-YL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU089KH56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.